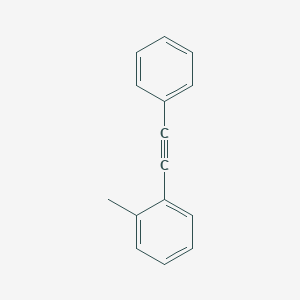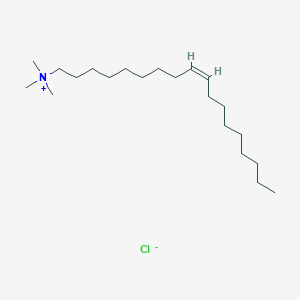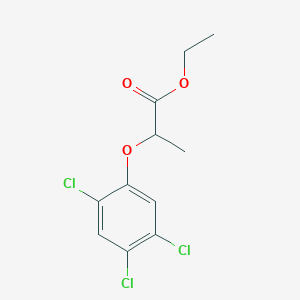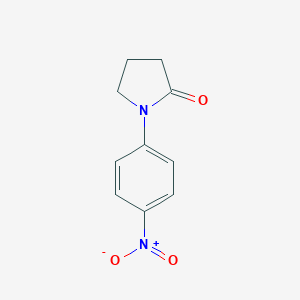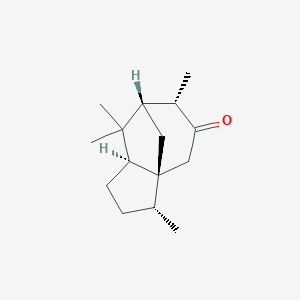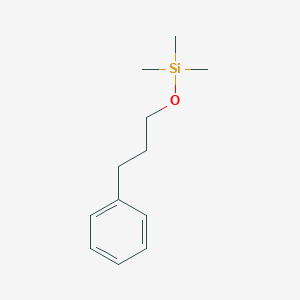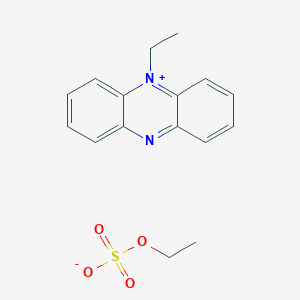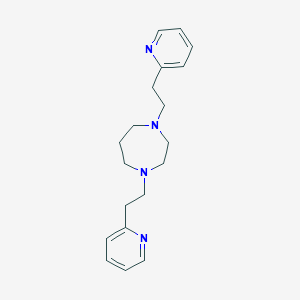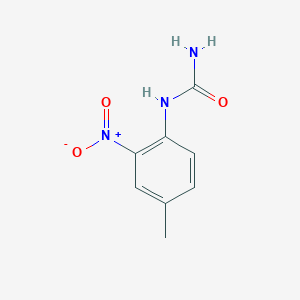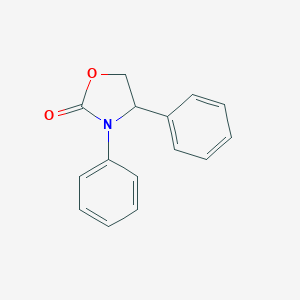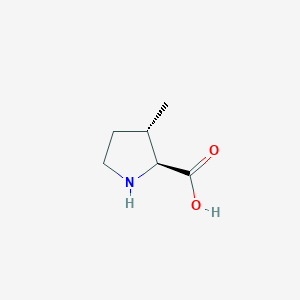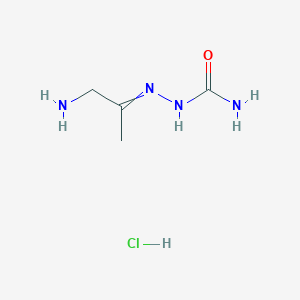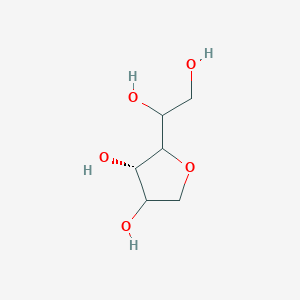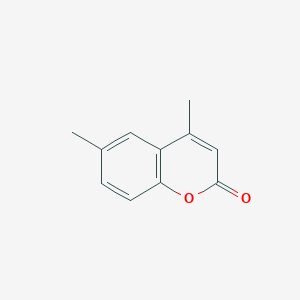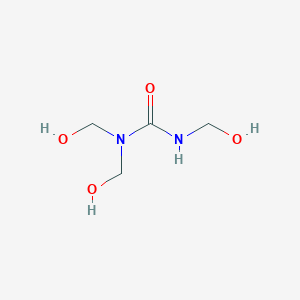
Tris(hydroxymethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(hydroxymethyl)urea (THU) is a highly versatile compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. THU is a white crystalline powder that is soluble in water and has a molecular formula of C4H10N2O4.
Aplicaciones Científicas De Investigación
Tris(hydroxymethyl)urea has been extensively studied for its potential applications in various scientific fields, including biomedicine, material science, and environmental science. In biomedicine, Tris(hydroxymethyl)urea has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies. Tris(hydroxymethyl)urea has also been used in the synthesis of novel materials, such as polyurethanes and resins, due to its ability to form stable complexes with metal ions. In environmental science, Tris(hydroxymethyl)urea has been studied for its potential use as a chelating agent for heavy metal removal from wastewater.
Mecanismo De Acción
The mechanism of action of Tris(hydroxymethyl)urea is not fully understood, but it is believed to involve the formation of stable complexes with metal ions and the inhibition of certain enzymes. Tris(hydroxymethyl)urea has been shown to bind to copper ions, which are essential for the activity of certain enzymes, and inhibit their function. Tris(hydroxymethyl)urea has also been shown to have a chelating effect on iron ions, which are involved in the production of reactive oxygen species (ROS) in cells. By inhibiting the activity of these enzymes and reducing ROS production, Tris(hydroxymethyl)urea may have a protective effect against oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Tris(hydroxymethyl)urea has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. Tris(hydroxymethyl)urea has been shown to inhibit the production of ROS and reduce oxidative stress in cells, which can lead to a reduction in inflammation and cell damage. Tris(hydroxymethyl)urea has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tris(hydroxymethyl)urea has several advantages for use in laboratory experiments, including its stability, solubility in water, and low toxicity. Tris(hydroxymethyl)urea is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, Tris(hydroxymethyl)urea has some limitations, including its limited solubility in organic solvents and its potential to form complexes with other compounds in the sample, which can interfere with the results of experiments.
Direcciones Futuras
There are several future directions for research on Tris(hydroxymethyl)urea, including the development of new drugs and therapies based on its antitumor and anti-inflammatory properties. Tris(hydroxymethyl)urea could also be used in the synthesis of novel materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties. Additionally, Tris(hydroxymethyl)urea could be studied further for its potential use in environmental applications, such as heavy metal removal from wastewater. Overall, Tris(hydroxymethyl)urea is a highly versatile compound with significant potential for future research and applications.
Métodos De Síntesis
Tris(hydroxymethyl)urea can be synthesized through a multistep reaction process that involves the reaction of formaldehyde, urea, and glyoxal in the presence of a base catalyst. The reaction yields Tris(hydroxymethyl)urea as the final product, which can be purified through recrystallization. The synthesis of Tris(hydroxymethyl)urea is relatively straightforward and can be carried out in a laboratory setting using standard laboratory equipment.
Propiedades
Número CAS |
13329-70-9 |
|---|---|
Nombre del producto |
Tris(hydroxymethyl)urea |
Fórmula molecular |
C4H10N2O4 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
1,1,3-tris(hydroxymethyl)urea |
InChI |
InChI=1S/C4H10N2O4/c7-1-5-4(10)6(2-8)3-9/h7-9H,1-3H2,(H,5,10) |
Clave InChI |
XJBNELXWSXDUFP-UHFFFAOYSA-N |
SMILES |
C(NC(=O)N(CO)CO)O |
SMILES canónico |
C(NC(=O)N(CO)CO)O |
Otros números CAS |
13329-70-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



